molecular formula C24H17F2N3O B2369668 8-fluoro-3-(4-fluorophenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866349-63-5

8-fluoro-3-(4-fluorophenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline

Cat. No. B2369668
CAS RN: 866349-63-5
M. Wt: 401.417
InChI Key: ISEOPGKJMLTDJQ-UHFFFAOYSA-N
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Description

8-fluoro-3-(4-fluorophenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline is a synthetic compound that belongs to the class of pyrazoloquinolines. It has been found to possess potential therapeutic properties and has been extensively studied for its pharmacological effects.

Scientific Research Applications

Fluorophores and Photophysical Properties

Quinoline derivatives are known for their efficient fluorophore characteristics, widely utilized in studying biological systems due to their fused aromatic systems containing heteroatoms. These compounds are of interest for their potential as sensitive and selective compounds in biochemical and medical applications (Aleksanyan & Hambardzumyan, 2013). Additionally, the influence of fluorine substitution on photophysical and electrochemical properties has been studied, showing that such modifications can impact fluorescence quantum efficiency and the molecule's basicity, making them suitable for luminescence applications (Szlachcic & Uchacz, 2018).

Anticancer and Antitubercular Activity

There is interest in quinoline derivatives for their antitubercular properties. A study involving hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole showed significant antitubercular activity, highlighting the therapeutic potential of such compounds (Kantevari et al., 2011). Furthermore, the synthesis of novel conformationally constrained pyrazolo[4,3-c]quinoline derivatives as potential ligands for the estrogen receptor hints at the versatility of this chemical scaffold in targeting different biological pathways (Kasiotis et al., 2006).

Antibacterial Activity

Quinoline derivatives have also been explored for their antibacterial efficacy. A study synthesized and evaluated the antibacterial activity of fluoroquinolone-like 2,4- and 1,3-diones, demonstrating their potential as dual-targeting agents against bacterial infections, including strains resistant to traditional fluoroquinolones (Oppegard et al., 2010). This research underscores the critical role of structural modifications in enhancing the antibacterial properties of quinoline derivatives.

DNA/RNA Binding Properties

The interaction of quinoline derivatives with DNA/RNA is a crucial aspect of their biological activity. Compounds with the quinoline structure have been shown to bind to DNA/RNA, influencing their function and demonstrating the potential of these molecules in therapeutic applications, such as anticancer treatments (Meščić Macan et al., 2019).

properties

IUPAC Name

8-fluoro-3-(4-fluorophenyl)-5-[(3-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17F2N3O/c1-30-19-4-2-3-15(11-19)13-29-14-21-23(16-5-7-17(25)8-6-16)27-28-24(21)20-12-18(26)9-10-22(20)29/h2-12,14H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISEOPGKJMLTDJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C=C3C(=NN=C3C4=C2C=CC(=C4)F)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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